Aspidofractinin-3-one
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Overview
Description
Aspidofractinin-3-one is a natural product isolated from the marine sponge Aspidosiphon sp. It belongs to the family of macrolides and has a unique chemical structure that makes it a promising compound for scientific research.
Mechanism Of Action
The mechanism of action of aspidofractinin-3-one is not fully understood. However, it has been proposed that it interacts with cellular membranes and disrupts their integrity, leading to cell death. It has also been suggested that it inhibits certain enzymes and proteins involved in cellular processes, leading to its biological activities.
Biochemical And Physiological Effects
Aspidofractinin-3-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and inhibit viral replication. It has also been found to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
Aspidofractinin-3-one has several advantages and limitations for lab experiments. Its unique chemical structure and biological activities make it a promising compound for scientific research. However, its moderate yield and low solubility in water can pose challenges in its synthesis and use in experiments. Additionally, its high cost and limited availability can limit its use in research.
Future Directions
There are several future directions for research on aspidofractinin-3-one. One direction is to further investigate its mechanism of action and its interactions with cellular membranes and proteins. Another direction is to explore its potential as a drug candidate for the treatment of various diseases. Additionally, its use in combination with other compounds and its potential for drug delivery systems can also be explored.
Conclusion
Aspidofractinin-3-one is a promising compound for scientific research due to its unique chemical structure and biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on aspidofractinin-3-one can lead to the development of new drugs and treatments for various diseases.
Synthesis Methods
Aspidofractinin-3-one can be synthesized through a multi-step process starting from commercially available compounds. The synthesis involves the use of various reagents and catalysts to form the macrolide ring and functionalize the molecule. The yield of the synthesis is moderate, but the purity of the final product can be improved through purification techniques such as column chromatography.
Scientific Research Applications
Aspidofractinin-3-one has shown promising results in various scientific research applications. It has been found to have anticancer, antibacterial, antifungal, and antiviral activities. Its unique chemical structure makes it a potential drug candidate for the treatment of various diseases.
properties
CAS RN |
19634-37-8 |
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Product Name |
Aspidofractinin-3-one |
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one |
InChI |
InChI=1S/C19H22N2O/c22-15-12-17-6-3-10-21-11-9-18(16(17)21)13-4-1-2-5-14(13)20-19(15,18)8-7-17/h1-2,4-5,16,20H,3,6-12H2/t16-,17?,18+,19?/m0/s1 |
InChI Key |
VFXVXAYCRLODDR-BKVYNOPKSA-N |
Isomeric SMILES |
C1CC23CCC4(C(=O)C2)[C@@]5([C@H]3N(C1)CC5)C6=CC=CC=C6N4 |
SMILES |
C1CC23CCC4(C(=O)C2)C5(C3N(C1)CC5)C6=CC=CC=C6N4 |
Canonical SMILES |
C1CC23CCC4(C(=O)C2)C5(C3N(C1)CC5)C6=CC=CC=C6N4 |
synonyms |
Aspidofractinin-3-one |
Origin of Product |
United States |
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